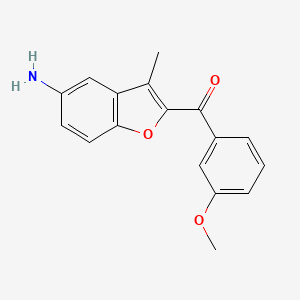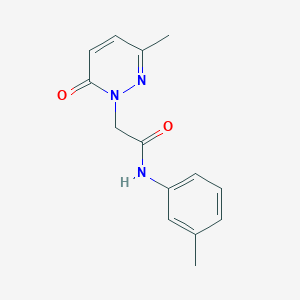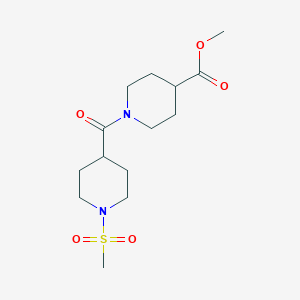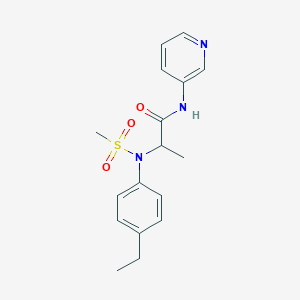
2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine
Overview
Description
2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a methoxybenzoyl group, a methyl group, and an amine group attached to the benzofuran core
Future Directions
There is an urgent need to develop new therapeutic agents due to the resistance to antibiotics being a major global problem . Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to be effective antimicrobial agents . They are active toward different clinically approved targets .
Mode of Action
It is known that benzofuran derivatives interact with their targets to exert their biological effects . The substituent on the 4-position of the benzofuran may play a role in its antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They are used in the treatment of various diseases such as cancer or psoriasis .
Pharmacokinetics
It is known that one of the targets achieved with most of the more recent compounds, including benzofuran derivatives, is improved bioavailability .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Action Environment
It is known that benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 3-Methoxybenzoyl Chloride: This can be achieved by reacting 3-methoxybenzoic acid with thionyl chloride in the presence of a catalyst.
Friedel-Crafts Acylation: The 3-methoxybenzoyl chloride is then subjected to Friedel-Crafts acylation with 3-methyl-1-benzofuran in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules that can act as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxybenzoyl)-1-benzofuran-5-amine
- 3-Methoxybenzoyl chloride
- 3-Methoxybenzoic acid
Uniqueness
2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine is unique due to the presence of both the methoxybenzoyl and methyl groups on the benzofuran core. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(5-amino-3-methyl-1-benzofuran-2-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-14-9-12(18)6-7-15(14)21-17(10)16(19)11-4-3-5-13(8-11)20-2/h3-9H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXVBTUFCQZHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide](/img/structure/B4477489.png)
![3-allyl-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4477490.png)
![N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide](/img/structure/B4477495.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B4477497.png)
![6-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B4477506.png)
![7-ethyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4477513.png)

![5-ethyl-1-(4-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4477527.png)
![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B4477532.png)
![N-ethyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4477536.png)

![2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL](/img/structure/B4477543.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4477556.png)
